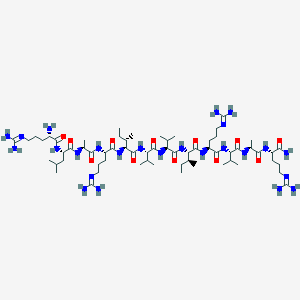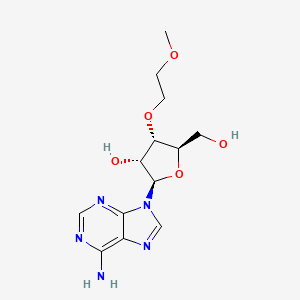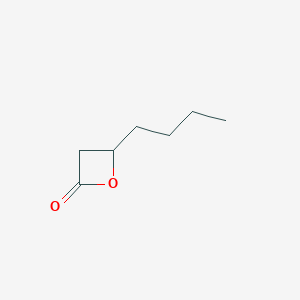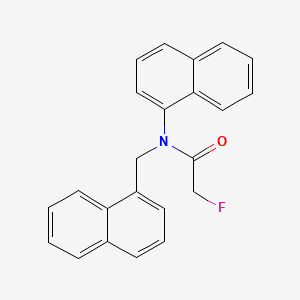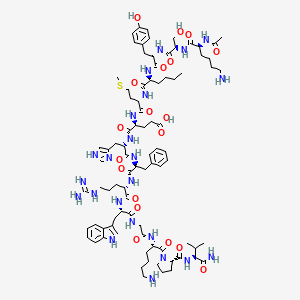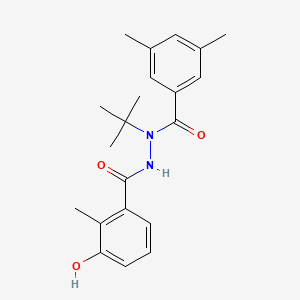![molecular formula C19H23Cl2N3S B13423803 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride is a chemical compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a benzothiazepine core structure, which is fused with a piperazine ring substituted with an ethyl group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazepine intermediate with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate (K2CO3).
Formation of the Dihydrochloride Salt: The final step involves converting the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with fewer carbonyl groups
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
作用机制
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may result in therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
Quetiapine: A similar compound with a benzothiazepine core used as an antipsychotic agent.
Clozapine: Another benzothiazepine derivative with antipsychotic properties.
Loxapine: A tricyclic antipsychotic with a structure similar to benzothiazepines.
Uniqueness
6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzothiazepine derivatives. The presence of the ethylpiperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for further research and development.
属性
分子式 |
C19H23Cl2N3S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride |
InChI |
InChI=1S/C19H21N3S.2ClH/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19;;/h3-10H,2,11-14H2,1H3;2*1H |
InChI 键 |
QRBKVRXNKYJLRA-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
